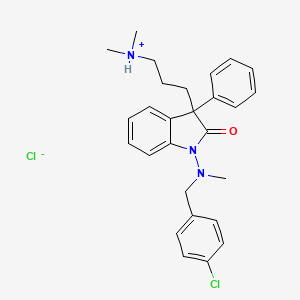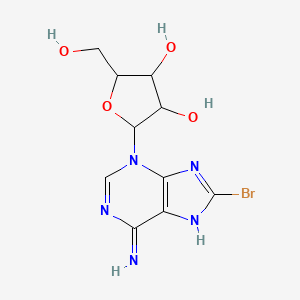
8-Bromo-3-pentofuranosyl-3h-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl-: is a synthetic compound with a complex structure that includes a purine base and a ribofuranosyl sugar moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl- typically involves multiple steps, starting with the preparation of the purine base and subsequent bromination. The ribofuranosyl moiety is then introduced through glycosylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of 3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl- is scaled up using optimized synthetic routes that maximize efficiency and minimize costs. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the purine base or the ribofuranosyl moiety.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its interactions with nucleic acids and proteins. It serves as a model compound for understanding the behavior of purine analogs in biological systems .
Medicine: In medicine, 3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl- is investigated for its potential therapeutic applications. It has shown promise in the development of antiviral and anticancer agents due to its ability to interfere with nucleic acid synthesis and function .
Industry: In industrial applications, this compound is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules .
Mécanisme D'action
The mechanism of action of 3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl- involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis. This mechanism is particularly relevant in its potential use as an antiviral or anticancer agent .
Comparaison Avec Des Composés Similaires
- 3H-Purin-6-amine,8-chloro-3-b-D-ribofuranosyl-
- 3H-Purin-6-amine,8-iodo-3-b-D-ribofuranosyl-
- 3H-Purin-6-amine,8-fluoro-3-b-D-ribofuranosyl-
Comparison: Compared to these similar compounds, 3H-Purin-6-amine,8-bromo-3-b-D-ribofuranosyl- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be selectively substituted, providing a versatile platform for the synthesis of a wide range of derivatives .
Propriétés
Numéro CAS |
36258-95-4 |
|---|---|
Formule moléculaire |
C10H12BrN5O4 |
Poids moléculaire |
346.14 g/mol |
Nom IUPAC |
2-(8-bromo-6-imino-7H-purin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12BrN5O4/c11-10-14-4-7(12)13-2-16(8(4)15-10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,12,17-19H,1H2,(H,14,15) |
Clé InChI |
YKTMCSRFIUOPIN-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=N)C2=C(N1C3C(C(C(O3)CO)O)O)N=C(N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



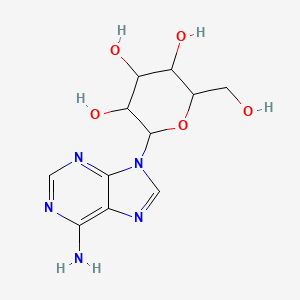

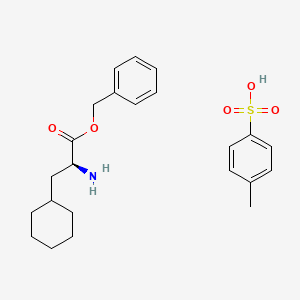
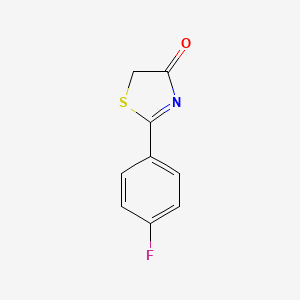
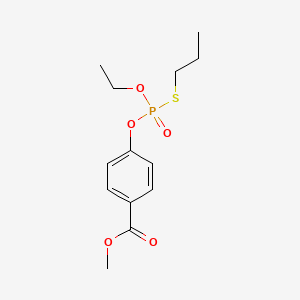
![(5Z)-5-[(2E)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13741595.png)
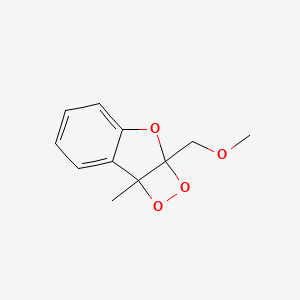
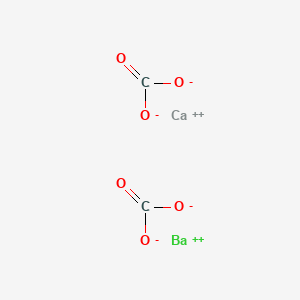

![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741620.png)


